molecular formula C4H3BrN2O2 B568766 5-Bromo-2,4-pyrimidinedione-13C,15N2 CAS No. 181517-13-5

5-Bromo-2,4-pyrimidinedione-13C,15N2

Cat. No.: B568766
CAS No.: 181517-13-5
M. Wt: 193.963
InChI Key: LQLQRFGHAALLLE-XZQGXACKSA-N
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Description

5-Bromo-2,4-pyrimidinedione-13C,15N2 is a labeled compound used primarily in scientific research. It is a derivative of pyrimidinedione, where the carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This compound is often utilized in studies involving nucleic acids and protein interactions due to its isotopic labeling, which allows for detailed tracking and analysis.

Scientific Research Applications

5-Bromo-2,4-pyrimidinedione-13C,15N2 has a wide range of applications in scientific research:

Future Directions

The future directions of research involving 5-Bromo-2,4-pyrimidinedione-13C,15N2 are not specified in the search results. Given its use in proteomics research , it may continue to be used in studies involving protein expression and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-pyrimidinedione-13C,15N2 typically involves the bromination of 2,4-pyrimidinedione. The reaction is carried out under controlled conditions to ensure the selective incorporation of the bromine atom at the 5-position of the pyrimidinedione ring. The isotopic labeling with carbon-13 and nitrogen-15 is achieved through the use of isotopically enriched precursors during the synthesis process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-pyrimidinedione-13C,15N2 undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: May involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-pyrimidinedione-13C,15N2 involves its incorporation into nucleic acids, where it can act as a substitute for thymine. This substitution allows researchers to track and analyze nucleic acid interactions and processes using isotopic labeling techniques. The molecular targets include DNA and RNA, and the pathways involved are those related to nucleic acid metabolism and repair .

Comparison with Similar Compounds

Similar Compounds

    5-Bromouracil: A non-labeled analog of 5-Bromo-2,4-pyrimidinedione-13C,15N2, commonly used in mutagenesis studies.

    2,4-Dihydroxypyrimidine: Another pyrimidinedione derivative, but without the bromine substitution.

    5-Fluorouracil: A fluorinated analog used as a chemotherapeutic agent.

Uniqueness

This compound is unique due to its isotopic labeling with carbon-13 and nitrogen-15, which allows for precise tracking and analysis in various research applications. This isotopic enrichment distinguishes it from other similar compounds and enhances its utility in detailed molecular studies .

Properties

IUPAC Name

5-bromo-(213C,1,3-15N2)1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLQRFGHAALLLE-XZQGXACKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)[15NH][13C](=O)[15NH]1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801223748
Record name 2,4(1H,3H)-Pyrimidinedione-2-13C-1,3-15N2, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181517-13-5
Record name 2,4(1H,3H)-Pyrimidinedione-2-13C-1,3-15N2, 5-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181517-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4(1H,3H)-Pyrimidinedione-2-13C-1,3-15N2, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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